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Compound Name: 6-chloro-L-tryptophan

Cat. No.: B015053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan.

The introduction of a chlorine atom to the indole ring can significantly alter the molecule's

electronic and steric properties, influencing its spectroscopic behavior and potential

applications in drug development and biochemical studies. This technical guide provides a

comprehensive overview of the spectroscopic properties of 6-chloro-L-tryptophan, offering a

valuable resource for its characterization and utilization in research. While specific quantitative

data for some spectroscopic parameters of 6-chloro-L-tryptophan are not readily available in

publicly accessible literature, this guide furnishes available data and draws comparisons with

the well-characterized parent molecule, L-tryptophan.

Chemical and Physical Properties
A foundational understanding of the basic chemical and physical characteristics of 6-chloro-L-
tryptophan is essential for its effective use in experimental settings.
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Property Value Reference

Molecular Formula C₁₁H₁₁ClN₂O₂ [1][2]

Molecular Weight 238.67 g/mol [1][2]

CAS Number 33468-35-8 [1][2]

Melting Point 270-273 °C [2]

Appearance Colorless Prisms

UV-Visible Absorption Spectroscopy
The indole chromophore of tryptophan and its derivatives governs their ultraviolet absorption

properties. The position and intensity of the absorption maxima are sensitive to substitution on

the indole ring.

Quantitative Data

Specific molar absorptivity data for 6-chloro-L-tryptophan is not available in the reviewed

literature. For comparative purposes, the data for L-tryptophan is provided below.

Compound λmax (nm)
Molar
Absorptivity
(ε) (M⁻¹cm⁻¹)

Solvent Reference

6-chloro-L-

tryptophan

Data not

available

Data not

available

L-Tryptophan 278 5,579
0.1 M Phosphate

Buffer (pH 7)
[3]

Experimental Protocol: UV-Visible Spectroscopy

A general protocol for obtaining the UV-Vis absorption spectrum of a tryptophan analog is as

follows:
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Sample Preparation: Prepare a stock solution of 6-chloro-L-tryptophan in a suitable solvent

(e.g., 0.1 M phosphate buffer, pH 7.0). Dilute the stock solution to a concentration that yields

an absorbance reading between 0.1 and 1.0 at the expected λmax to ensure adherence to

the Beer-Lambert law.

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Measurement:

Record a baseline spectrum with the solvent-filled cuvette in both the sample and

reference beams.

Rinse the sample cuvette with the sample solution before filling it.

Measure the absorbance of the sample solution over a wavelength range of approximately

240 nm to 350 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the

molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is

the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying tryptophan and its

derivatives. The emission properties are particularly responsive to the local environment and

structural changes. Halogenation is known to affect the fluorescence quantum yield and can

cause shifts in the excitation and emission spectra.[4][5][6]

Quantitative Data

Specific fluorescence data for 6-chloro-L-tryptophan, including its excitation and emission

maxima and quantum yield, are not available in the reviewed literature. The corresponding data

for L-tryptophan are presented for reference.
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Compound λex (nm) λem (nm)
Quantum
Yield (Φ)

Solvent Reference

6-chloro-L-

tryptophan

Data not

available

Data not

available

Data not

available

L-Tryptophan 270 ~350 0.12

0.1 M

Phosphate

Buffer (pH 7)

[3]

Experimental Protocol: Fluorescence Spectroscopy

The following is a generalized protocol for the fluorescence analysis of tryptophan analogs:

Sample Preparation: Prepare a dilute solution of 6-chloro-L-tryptophan in a suitable buffer

(e.g., 0.1 M phosphate buffer, pH 7.0). The absorbance of the solution at the excitation

wavelength should be kept below 0.1 to avoid inner filter effects.

Instrumentation: Utilize a spectrofluorometer equipped with a xenon arc lamp and

monochromators for both excitation and emission wavelength selection.

Measurement:

Record an excitation spectrum by scanning the excitation wavelengths while monitoring

the emission at a fixed wavelength (e.g., the expected emission maximum).

Record an emission spectrum by exciting the sample at its absorption maximum (λex) and

scanning the emission wavelengths.

A solvent blank should be measured and subtracted from the sample spectra.

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to

a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following

equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance

at the excitation wavelength, and n is the refractive index of the solvent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment

of the atoms within a molecule.

Quantitative Data

While a comprehensive assigned ¹³C NMR spectrum for 6-chloro-L-tryptophan is not

available in the searched literature, ¹H NMR data for Nα-acetyl-6-chloro-D,L-tryptophan has

been reported. For comparison, the ¹³C NMR chemical shifts for L-tryptophan are provided.

¹H NMR Data for Nα-acetyl-6-chloro-D,L-tryptophan

Chemical
Shift (ppm)

Multiplicity Integration Assignment Solvent Reference

1.91 s 3H Acetyl CH₃ CD₃OD

3.15-3.31 m 2H β-CH₂ CD₃OD

4.67 t 1H α-CH CD₃OD

6.97 dd 1H Aromatic CH CD₃OD

7.10 s 1H Aromatic CH CD₃OD

7.33 d 1H Aromatic CH CD₃OD

7.53 d 1H Aromatic CH CD₃OD

¹³C NMR Data for L-Tryptophan
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Carbon Atom
Chemical Shift
(ppm)

Solvent Reference

Cα ~55 H₂O

Cβ ~28 H₂O

C=O ~175 H₂O

Indole C2 ~124 H₂O

Indole C3 ~108 H₂O

Indole C3a ~127 H₂O

Indole C4 ~119 H₂O

Indole C5 ~119 H₂O

Indole C6 ~122 H₂O

Indole C7 ~111 H₂O

Indole C7a ~136 H₂O

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 6-chloro-L-tryptophan in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is

fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer.

Measurement:

Acquire a ¹H NMR spectrum.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Additional experiments such as COSY, HSQC, and HMBC can be performed for complete

structural assignment.
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Referencing: Chemical shifts are typically referenced to an internal standard, such as

tetramethylsilane (TMS) or the residual solvent signal.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound and can provide structural information through

fragmentation analysis.

Quantitative Data

While a full mass spectrum with fragmentation analysis for 6-chloro-L-tryptophan is not

detailed in the available literature, the exact mass can be calculated from its molecular formula.

The mass spectrum of the related chromophore, 6-chloroindole, is available and can provide

insights into the fragmentation of the indole portion of the molecule.[7]

Compound
Molecular
Formula

Exact Mass

Key
Fragmentation
Ions (for 6-
chloroindole)

Reference

6-chloro-L-

tryptophan
C₁₁H₁₁ClN₂O₂ 238.0509

Data not

available
[1]

6-chloroindole C₈H₆ClN 151.0189
m/z 151 (M⁺),

116, 89
[7]

Experimental Protocol: Mass Spectrometry

Sample Preparation: Prepare a dilute solution of 6-chloro-L-tryptophan in a solvent

compatible with the ionization technique (e.g., methanol or acetonitrile/water for electrospray

ionization - ESI).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is

recommended for accurate mass measurements.

Measurement:
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Introduce the sample into the mass spectrometer.

Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-

H]⁻).

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce

fragmentation and obtain a fragmentation pattern.

Data Analysis:

Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

Analyze the fragmentation pattern to elucidate the structure of the molecule. For

tryptophan derivatives, common fragmentation includes the loss of the carboxylic acid

group and cleavage of the amino acid side chain.[8][9]

Experimental Workflow and Logical Relationships
The spectroscopic analysis of 6-chloro-L-tryptophan follows a logical workflow to

comprehensively characterize the molecule.
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Generalized Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Analysis

Compound Characterization

6-chloro-L-tryptophan

Dissolution in
Appropriate Solvent

Concentration Adjustment

UV-Vis Spectroscopy Fluorescence Spectroscopy NMR Spectroscopy Mass Spectrometry

λmax, ε λex, λem, Φ Chemical Shifts, Coupling Constants m/z, Fragmentation Pattern

Full Spectroscopic
Characterization

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic characterization of 6-chloro-L-
tryptophan.

Conclusion
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This technical guide has synthesized the available spectroscopic information for 6-chloro-L-
tryptophan. While there are notable gaps in the publicly available quantitative data, particularly

for its UV-Visible and fluorescence properties, the provided information and comparative data

with L-tryptophan serve as a valuable starting point for researchers. The detailed experimental

protocols offer practical guidance for obtaining this missing data and for the routine

spectroscopic analysis of this and other halogenated tryptophan analogs. Further research to

fully elucidate the photophysical properties of 6-chloro-L-tryptophan will undoubtedly enhance

its utility as a tool in chemical biology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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